Chromone, 5-hydroxy-7-methoxy-2-methyl-6-(3-methyl-2-butenyl)-
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Overview
Description
Chromone, 5-hydroxy-7-methoxy-2-methyl-6-(3-methyl-2-butenyl)- is a natural product found in Angelica archangelica, Harrisonia perforata, and other organisms with data available.
Scientific Research Applications
Chemical Composition and Isolation
Chromone derivatives have been isolated from various plant species, contributing to the understanding of their chemical diversity. For instance, a study identified a new chromone, 5,7-dihydroxy-6,8-dimethoxy-2-methyl-4H-chromen-4-one, from Hymenocallis littoralis Salisb., along with seven known compounds (Anh, Duong, & Hoang, 2014). Another research isolated three new chromones from Ledebouriella seseloides WOLFF, contributing to the understanding of the chemical constituents of this plant (Sasaki, Taguchi, Endo, & Yosioka, 1982).
Structural Elucidation
In the study of chromones, spectroscopic methods play a crucial role in determining their structures. For instance, six new chromones were identified from Agarwood, with their structures established by UV, IR, and NMR spectral data (Konishi, Konoshima, Shimada, & Kiyosawa, 2002).
Potential Biological Activities
Chromone derivatives have shown promising biological activities. For example, new chromone and isocoumarin derivatives isolated from the endophytic fungus Xylomelasma sp. demonstrated antibacterial and antioxidant activities (Lai et al., 2019). Similarly, four new chromone derivatives isolated from Aquilaria sinensis showed inhibitory activities on neutrophil pro-inflammatory responses (Wang et al., 2018).
Synthetic Approaches
Synthetic methods for chromone derivatives have been explored, providing insights into their structural diversity and potential applications. For instance, the synthesis of naturally occurring acetylchromenes has been reported, contributing to the chemical knowledge of chromone compounds (Jain, Khazanchi, & Kumar, 1979).
Corrosion Inhibition Activity
Chromone derivatives have been studied for their corrosion inhibition activity. Research on 3-formyl chromone derivatives demonstrated their potential in inhibiting mild steel corrosion, highlighting an industrial application of these compounds (Kumar et al., 2017).
Properties
CAS No. |
13544-40-6 |
---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
5-hydroxy-7-methoxy-2-methyl-6-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C16H18O4/c1-9(2)5-6-11-13(19-4)8-14-15(16(11)18)12(17)7-10(3)20-14/h5,7-8,18H,6H2,1-4H3 |
InChI Key |
ACFZPAPMLYYOCT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CC=C(C)C)O |
Canonical SMILES |
CC1=CC(=O)C2=C(C(=C(C=C2O1)OC)CC=C(C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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